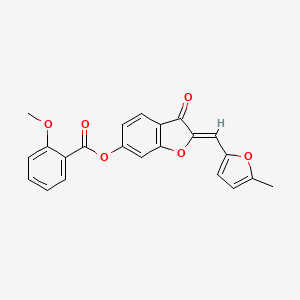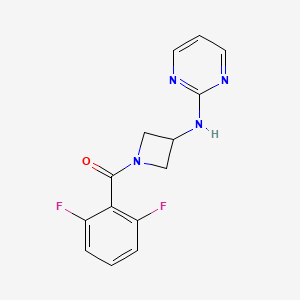![molecular formula C20H22N4O4 B2880749 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1234987-51-9](/img/structure/B2880749.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide” is a type of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
These compounds are synthesized via a Pd-catalyzed C-N cross-coupling . A detailed structure-activity relationship study culminated in the identification of 3-N-benzo [1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple ring structures and functional groups. The structure includes a benzo[d][1,3]dioxol-5-yl group, a pyridin-2-yl group, and a piperidin-4-yl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is a key step in the synthesis of these compounds .科学的研究の応用
Anticancer Research
This compound has shown promise in anticancer research , particularly in the design and synthesis of molecules with potential antiproliferative effects against various cancer cell lines . The structural motif of benzo[d][1,3]dioxol-5-yl is often found in molecules exhibiting a broad spectrum of biological activities, including anticancer properties. The compound’s ability to fuse with heteroaryl moieties may lead to the development of new anticancer agents with improved efficacy.
Drug Design and Development
In the realm of drug design and development , the compound’s complex structure allows for the exploration of new pharmacophores. Its synthesis through Pd-catalyzed C-N cross-coupling offers a method for creating diverse molecular entities that can be evaluated for various therapeutic activities .
Molecular Diversity Studies
The compound can be used in molecular diversity studies to expand the chemical space explored in drug discovery. By incorporating the compound into combinatorial chemistry libraries, researchers can identify novel structures with unique biological activities .
Structure-Activity Relationship (SAR) Analysis
SAR analysis: benefits from the compound’s versatility, as it can be modified to produce analogs with varying substituents. This aids in understanding the relationship between chemical structure and biological activity, which is crucial for optimizing drug candidates .
Biological Assays
In biological assays , the compound can serve as a scaffold for developing probes and markers. These can be used to study biological pathways and identify targets for therapeutic intervention .
Pharmacokinetics and Metabolism Studies
The compound’s distinctive structure makes it suitable for pharmacokinetics and metabolism studies . Researchers can investigate its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems .
Chemical Biology
In chemical biology , the compound can be utilized to explore the interaction between small molecules and biological macromolecules. This can lead to the discovery of new binding sites and the elucidation of molecular mechanisms of action .
Material Science
Lastly, in material science , the compound’s structural components, such as the benzodioxol ring, may be of interest for developing new materials with specific optical or electronic properties .
作用機序
These compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(20(26)23-15-4-5-16-17(11-15)28-13-27-16)22-12-14-6-9-24(10-7-14)18-3-1-2-8-21-18/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENZXJGRQBWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N,N-diisopropylacetamide](/img/structure/B2880668.png)
![1-(2-Chlorophenyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2880670.png)


![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2880675.png)
![2,2-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2880677.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2880679.png)
![Tert-butyl 4-{[(tert-butoxy)carbonyl]amino}piperidine-4-carboxylate](/img/structure/B2880681.png)
![3-(3,4-dimethoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2880682.png)
![1-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2880684.png)

![5-({3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)pyridine-3-carboxylic acid dihydrochloride](/img/structure/B2880688.png)
![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)